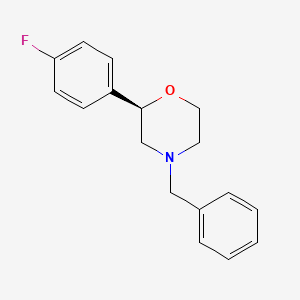

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine

Description

Significance of Morpholine (B109124) Derivatives in Drug Discovery and Development

The versatility of the morpholine moiety is demonstrated by its incorporation into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antibiotic, and antidepressant medications. e3s-conferences.orgresearchgate.net For instance, Linezolid is an antibiotic that contains a morpholine ring and is used to treat serious bacterial infections, while Gefitinib is an anticancer agent used for certain types of lung cancer. researchgate.net The development of such drugs underscores the critical role of the morpholine scaffold in creating effective and safe medicines. e3s-conferences.org

Table 1: Examples of Approved Drugs Containing a Morpholine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Linezolid | Antibiotic |

| Gefitinib | Anticancer |

| Aprepitant (B1667566) | Antiemetic wikipedia.org |

| Reboxetine | Antidepressant acs.org |

| Fenpropimorph | Fungicide acs.org |

This table is for illustrative purposes and is not exhaustive.

Historical Context of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine within Pharmaceutical Intermediate Synthesis

The specific compound this compound is historically significant not as an end-product drug, but as a crucial type of structural intermediate in the synthesis of complex pharmaceutical agents. Its importance is particularly highlighted in the development of Neurokinin-1 (NK-1) receptor antagonists, a class of drugs used to prevent chemotherapy-induced nausea and vomiting. wikipedia.orgchemicalbook.comnih.gov

The most prominent example is the synthesis of Aprepitant, a potent and selective NK-1 receptor antagonist. wikipedia.orggoogle.com The core structure of Aprepitant features a highly substituted morpholine ring. The synthesis pathways developed for Aprepitant and related compounds often involve intermediates that are structurally analogous to this compound. google.comdrugfuture.com For instance, patented syntheses of Aprepitant start from precursors like N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, which is then stereoselectively reduced and further elaborated to form the final complex morpholine structure. google.com The N-benzyl group serves as a protecting group during the initial synthetic steps and is later removed. drugfuture.com The 4-fluorophenyl group is a key pharmacophoric element that contributes to the drug's binding affinity to the NK-1 receptor. nih.gov

The development of efficient and stereocontrolled methods to synthesize these substituted morpholine intermediates was a critical step that enabled the large-scale production of drugs like Aprepitant. researchgate.net Therefore, the historical context of this compound is intrinsically linked to the successful clinical development of the "-pitant" class of antiemetic drugs.

Table 2: Simplified Synthetic Pathway Highlighting the Role of a Morpholine Intermediate

| Step | Description | Relevance of this compound Structure |

|---|---|---|

| 1 | Synthesis of a chiral morpholinone precursor, e.g., (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. | Establishes the core N-benzyl and 3-(4-fluorophenyl) substituted morpholine ring. researchgate.net |

| 2 | Stereoselective reduction of the morpholinone. | Creates the chiral center at the 2-position of the morpholine ring, leading to a structure similar to the title compound. google.com |

| 3 | Coupling with another chiral side chain. | The existing morpholine intermediate acts as the foundation for building a more complex molecule. google.com |

This table represents a generalized synthetic strategy and does not detail specific reagents or conditions.

The Crucial Role of Stereochemistry in Morpholine-Based Chemical Entities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in pharmacology. nih.gov For chiral drugs like those containing a substituted morpholine ring, the different stereoisomers (enantiomers or diastereomers) can exhibit dramatically different biological activities, potencies, and safety profiles. nps.org.au This is because biological targets such as receptors and enzymes are themselves chiral and will interact differently with each stereoisomer. nih.gov

The synthesis of NK-1 receptor antagonists like Aprepitant is a prime example of the criticality of stereochemistry. Aprepitant has three chiral centers, and only the specific (2R,3S,1'R) stereoisomer possesses the desired high-affinity binding to the NK-1 receptor. google.comnih.gov The other stereoisomers are significantly less active or inactive. This necessitates highly stereoselective synthetic methods to ensure that only the desired enantiomer is produced, a process often referred to as asymmetric synthesis. acs.orgnih.gov

The differential effects of stereoisomers are a widespread phenomenon in pharmacology. One enantiomer of a drug might be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. nih.gov This principle drives the pharmaceutical industry's efforts to develop "chiral switches," where a successful racemic drug (a 1:1 mixture of enantiomers) is replaced by a single-enantiomer version to improve the therapeutic index. nps.org.au

Table 3: Pharmacological Differences Between Enantiomers of Morphinans

| Compound | Enantiomer | Mu-Opioid Receptor (MOR) Affinity (Ki, nM) | Kappa-Opioid Receptor (KOR) Affinity (Ki, nM) |

|---|---|---|---|

| Levorphanol / Dextrorphan | (-)-Levorphanol | 0.20 ± 0.02 | 0.82 ± 0.09 |

| (+)-Dextrorphan (DX) | 260 ± 15 | 1300 ± 120 | |

| Cyclorphan | (-)-Cyclorphan | 0.12 ± 0.01 | 0.02 ± 0.00 |

Data adapted from a study on enantiomeric morphinans, illustrating the principle of stereoselectivity in receptor binding. nih.gov Lower Ki values indicate higher affinity.

Structure

3D Structure

Properties

CAS No. |

920802-09-1 |

|---|---|

Molecular Formula |

C17H18FNO |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

(2R)-4-benzyl-2-(4-fluorophenyl)morpholine |

InChI |

InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |

InChI Key |

UVNKZRUDJYONQQ-KRWDZBQOSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 4 Benzyl 2 4 Fluorophenyl Morpholine

Elucidation of Diverse Synthetic Routes and Chemical Transformations

The construction of the 4-benzyl-2-(4-fluorophenyl)morpholine (B8327403) scaffold can be approached through various synthetic routes, primarily involving the formation of the morpholine (B109124) ring through cyclization reactions and the introduction of the necessary substituents. These strategies can be broadly categorized into those involving benzylation and cyclization, and those following convergent or linear pathways.

Strategies Involving Benzylation and Cyclization Reactions

A common approach to the synthesis of N-substituted morpholines involves the N-benzylation of a pre-formed morpholine ring or a suitable precursor. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

One plausible pathway begins with the synthesis of a 2-(4-fluorophenyl)morpholine (B1308817) intermediate. This intermediate can then undergo N-benzylation to yield the final product. The N-benzylation of morpholines and other nitrogen-containing heterocycles is a well-established transformation. For instance, the reaction of a secondary amine with benzyl (B1604629) bromide or a related benzylating agent in the presence of a base is a standard procedure. nih.gov

Alternatively, a one-pot reaction could be envisioned where the formation of the morpholine ring and the introduction of the benzyl group occur in a single synthetic operation. For example, a primary amine could react with a suitable dielectrophile, followed by in situ N-benzylation.

A key consideration in these strategies is the timing of the benzylation step. If a racemic or prochiral precursor is used, the benzylation can be performed before or after the key cyclization step. However, to achieve the desired (2R) stereochemistry, the stereocenter at C2 must be established before or during the cyclization, or through a subsequent resolution step.

Convergent and Linear Synthesis Pathways from Precursors

Both convergent and linear synthetic strategies can be devised for the preparation of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine.

A linear synthesis would involve the stepwise construction of the molecule, starting from a simple precursor. For example, a synthesis could commence from 4-fluorobenzaldehyde (B137897). This could be converted to a styrene (B11656) oxide or a related electrophile, which then reacts with a suitably protected amino alcohol. Subsequent cyclization and N-benzylation would complete the synthesis. A potential precursor, α-chloro-4-fluorophenyl benzyl ketone, has been synthesized, which could serve as a starting point for such a linear approach. clockss.org

A notable example of a convergent approach is the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a structurally related compound. mdpi.com This synthesis involves the regioselective opening of a homochiral epichlorohydrin (B41342) with 4-fluorobenzylamine, followed by cyclization to form the morpholine ring. mdpi.com This strategy could potentially be adapted to synthesize the target compound by using a different nucleophile in the initial ring-opening step.

Precision in Stereoselective Synthesis of the (2R)-Configuration

Achieving the specific (2R)-configuration of the target molecule is a critical aspect of its synthesis. Several stereoselective strategies can be employed, including the use of the chiral pool, the development of asymmetric synthetic protocols, and diastereoselective cyclization reactions.

Application of Chiral Pool Synthetic Approaches

The chiral pool refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. researchgate.netresearchgate.net Amino acids are a common source of chirality in this approach. baranlab.orgrsc.org

For the synthesis of this compound, a chiral amino acid such as (R)-phenylglycine or a derivative could serve as a starting point. The stereocenter of the amino acid would be incorporated into the final morpholine ring, thereby controlling the stereochemistry at the C2 position. For instance, (R)-phenylglycinol can be used to synthesize chiral 2-(aminomethyl)oxazolines, which can then be alkylated. banglajol.info This highlights the potential of using chiral building blocks derived from amino acids to construct the desired morpholine scaffold.

The general strategy would involve the conversion of the chiral amino acid into a suitable amino alcohol precursor, which would then be elaborated to form the morpholine ring. This approach has been successfully used in the synthesis of various chiral heterocycles. rsc.org

Development of Asymmetric Synthetic Protocols

Asymmetric synthesis aims to create a chiral product from an achiral or prochiral starting material using a chiral catalyst or reagent. This approach avoids the need for chiral starting materials from the chiral pool.

Several asymmetric methods have been developed for the synthesis of chiral morpholines. nih.gov For instance, asymmetric hydrogenation of dehydromorpholines using a chiral rhodium catalyst has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. Although not specific to the target molecule, this method demonstrates the feasibility of creating the C2 stereocenter through asymmetric catalysis.

Another potential asymmetric protocol involves the enantioselective opening of a meso-epoxide with a suitable amine, catalyzed by a chiral Lewis acid. This would establish the desired stereochemistry in the initial amino alcohol intermediate, which can then be cyclized to the morpholine.

The development of a specific asymmetric protocol for this compound would likely involve screening various chiral catalysts and reaction conditions to achieve high enantioselectivity for the desired (2R) isomer.

Diastereoselective Synthesis of Morpholine Architectures

Diastereoselective synthesis involves the creation of a specific diastereomer of a molecule that has multiple stereocenters. In the context of this compound, if a chiral auxiliary is used or if a second stereocenter is present in an intermediate, the cyclization step can be designed to proceed with high diastereoselectivity, favoring the formation of the desired (2R) isomer.

For example, the intramolecular cyclization of N-tethered alkenols catalyzed by palladium chloride can lead to substituted morpholines with good diastereoselectivity. Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been used to synthesize highly substituted morpholines with excellent diastereoselectivity. rsc.org

The synthesis of trans-2,5-disubstituted morpholines has been achieved with high diastereoselectivity through the reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure. This approach demonstrates how existing stereocenters can direct the formation of new stereocenters during the cyclization process.

The following table summarizes various synthetic strategies for substituted morpholines that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Transformation | Potential Precursors | Stereochemical Control |

| Benzylation and Cyclization | N-benzylation of a 2-(4-fluorophenyl)morpholine intermediate. | 2-(4-fluorophenyl)morpholine, Benzyl bromide | Post-cyclization modification |

| Convergent Synthesis | Coupling of a chiral amino alcohol with a 4-fluorophenyl-containing fragment. | Chiral epichlorohydrin, 4-fluorobenzylamine | Pre-cyclization from chiral precursor |

| Chiral Pool Synthesis | Elaboration of a chiral amino acid. | (R)-Phenylglycine | Derived from natural chiral source |

| Asymmetric Catalysis | Asymmetric hydrogenation of a dehydromorpholine. | 4-benzyl-2-(4-fluorophenyl)dehydromorpholine | Chiral catalyst induced |

| Diastereoselective Cyclization | Intramolecular cyclization of a chiral precursor. | Chiral N-tethered alkenol | Substrate-controlled |

Utility of Chiral Auxiliaries in Stereocontrol

In modern stereochemistry, a chiral auxiliary is a stereogenic chemical unit that is temporarily incorporated into a compound to direct the stereochemical course of a subsequent reaction. wikipedia.org This approach is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org The inherent chirality of the auxiliary group biases the reaction, leading to the preferential formation of one diastereomer over the other. wikipedia.org After the key stereocenter-forming step, the auxiliary can typically be removed and recovered for reuse, making the process more economical. wikipedia.orgsigmaaldrich.com

The application of chiral auxiliaries is a well-established strategy for preparing enantiomerically pure compounds, often chosen during the early stages of drug development for its reliability and versatility. wikipedia.org A variety of auxiliaries have been developed, including those derived from natural products like ephedrine (B3423809) and pseudoephedrine, as well as synthetic constructs like oxazolidinones and camphorsultam. wikipedia.orgsigmaaldrich.comnih.gov For instance, in the synthesis of chiral 1,2-amino alcohols, which are structural precursors to morpholines, pseudoephedrine has been successfully employed as a chiral auxiliary. nih.gov This method, catalyzed by a Brønsted acid, yields morpholinone intermediates with high selectivity, which can then be converted to the target chiral amino alcohol. nih.gov While direct examples for this compound are proprietary, the synthesis of other C2-functionalized morpholines is known to rely on such stoichiometric auxiliaries to establish the required stereochemistry. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor/Application Example | Reference |

|---|---|---|

| Pseudoephedrine | Synthesis of chiral 1,2-amino alcohols and morpholinones | nih.gov |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | wikipedia.org |

| Camphorsultam | General asymmetric synthesis | wikipedia.org |

Methodologies for Chiral Resolution and Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules, particularly for pharmaceutical applications where different enantiomers can exhibit distinct biological activities. nih.gov Chiral resolution refers to the process of separating a racemic mixture into its constituent enantiomers. nih.govmdpi.com Several powerful techniques are available for this purpose, including classical chemical methods and modern chromatographic approaches. nih.govnih.gov The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is essential for quality control and to ensure the therapeutic efficacy and safety of the final product. nih.govnih.govnih.gov

Diastereomeric Salt Formation with Chiral Acids

A classical and industrially viable method for resolving racemic amines like 4-benzyl-2-(4-fluorophenyl)morpholine is through the formation of diastereomeric salts. This technique involves reacting the racemic base with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. The resulting products are a pair of diastereomeric salts (e.g., (R)-base-(R)-acid and (S)-base-(R)-acid), which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution under specific conditions, allowing it to be isolated by filtration. The pure enantiomer of the base can then be liberated from the salt by treatment with a simple acid or base. Common chiral acids used for this purpose include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. sigmaaldrich.com For example, (R)-(−)-α-methoxyphenylacetic acid and its (S)-enantiomer have been used as chiral derivatizing agents to separate enantiomers of propranolol (B1214883) nitro-analogues, a process that relies on the same principles of diastereomer formation. mdpi.com

Chromatographic Separation Techniques for Enantiomers

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers. nih.govnih.govmdpi.com The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). mdpi.commdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, thus, their separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines and their derivatives. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com For analytical purposes, HPLC methods can be validated to be highly sensitive, precise, and accurate, with limits of detection and quantification low enough to measure trace enantiomeric impurities. nih.govresearchgate.net For the synthesis of this compound, a validated chiral HPLC method would be essential for quality control of the final product and for monitoring the stereochemical outcome of the synthesis. nih.govnih.gov

Table 2: Representative Chiral HPLC Conditions for Amine Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Example | Reference |

|---|---|---|---|

| Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine | Resolution of (±)-4-nitropropranolol | mdpi.com |

| CHIRALCEL-ODH® | n-Hexane/Isopropanol | Enantioseparation of chiral amines | mdpi.com |

| LUX cellulose-3® | Diverse mobile phases | Enantioseparation of chiral amines and acetamides | mdpi.com |

Crystallization-Induced Diastereomer Separation Strategies

This strategy is an extension of diastereomeric salt formation, focusing on the optimization of the crystallization process itself to achieve efficient separation. Once the diastereomeric salts of this compound and its (S)-enantiomer are formed with a chiral acid, the key to separation lies in exploiting their differential solubility.

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization and careful consideration of scale-up challenges. researchgate.netresearchgate.net The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable while maintaining high product quality and yield. For the synthesis of this compound, this involves optimizing every step, from starting material selection to final purification.

Key parameters for optimization include reaction temperature, pressure, concentration of reactants, and catalyst loading. researchgate.net Modern approaches like continuous flow synthesis, often using microreactors or millidevices, offer significant advantages over traditional batch processing. researchgate.netu-tokyo.ac.jp Continuous flow can provide superior heat and mass transfer, improved safety for handling hazardous reagents, and more consistent product quality. researchgate.netu-tokyo.ac.jp One study on the synthesis of a morpholine intermediate demonstrated that moving to a continuous microreactor setup could dramatically reduce reaction times (from 11 hours to 50 seconds) and facilitate higher production rates. researchgate.net Such process intensification technologies are critical for the efficient and economical large-scale manufacturing of complex molecules. researchgate.net

Catalytic Hydrogenation and Reduction Methodologies

Catalytic hydrogenation is a powerful and atom-economical method frequently employed in the synthesis of chiral heterocycles, including morpholines. nih.govrsc.orgcornell.edusemanticscholar.org Asymmetric hydrogenation of a dehydromorpholine precursor represents a highly efficient strategy to introduce the C2 stereocenter found in this compound. nih.govrsc.orgsemanticscholar.org

Table 3: Catalyst System for Asymmetric Hydrogenation of Dehydromorpholines

| Catalyst System | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| SKP–Rh complex | 2-Substituted Dehydromorpholines | H₂ (10-50 atm), 30-50 °C | Quantitative yields, up to 99% ee | nih.govrsc.orgsemanticscholar.org |

| Phosphonium borates | Sterically hindered imines | Low H₂ pressure and temperature | Effective reduction | cornell.edu |

Reaction Condition Tuning for Enhanced Yield and Selectivity

The efficient and stereocontrolled synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The tuning of these conditions is crucial for maximizing the chemical yield and, most importantly, the enantiomeric excess (ee) of the desired (2R)-enantiomer. Research in the field of asymmetric synthesis of 2-substituted morpholines has demonstrated that variations in catalyst systems, solvents, temperature, and pressure can have a profound impact on the outcome of the reaction.

One of the most effective strategies for the enantioselective synthesis of 2-aryl morpholines involves the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. This approach has been a focal point of methodological development, with significant efforts dedicated to optimizing the reaction conditions to achieve high performance.

Catalyst and Ligand Effects:

The choice of the metal catalyst and the chiral ligand is paramount in achieving high enantioselectivity. Rhodium-based catalysts, in conjunction with chiral bisphosphine ligands, have been shown to be particularly effective. The steric and electronic properties of the ligand play a critical role in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the hydrogenation. For instance, ligands with a large bite angle can create a more defined chiral pocket, leading to higher enantiomeric excesses.

Solvent Influence:

Impact of Hydrogen Pressure and Reaction Time:

Hydrogen pressure is another critical parameter that can be tuned to optimize the reaction. While a higher pressure generally leads to a faster reaction rate, it does not always correlate with improved enantioselectivity. In some cases, reducing the hydrogen pressure and extending the reaction time can lead to higher ee values. This is often attributed to a finer balance between the rate of the desired catalytic cycle and potential side reactions or catalyst deactivation pathways. A quantitative conversion with excellent enantioselectivity can often be achieved by carefully adjusting the pressure and allowing the reaction to proceed for an adequate duration. semanticscholar.org

Detailed Research Findings:

Systematic screening of reaction conditions has been instrumental in identifying optimal protocols for the synthesis of 2-substituted chiral morpholines. The following data tables, based on findings from the asymmetric hydrogenation of a generic 4-benzyl-2-aryl-dehydromorpholine, illustrate the impact of various parameters on the reaction outcome.

| Entry | Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | SKP | Toluene (B28343) | 50 | 12 | 42 | 91 |

| 2 | SKP | DCE | 50 | 12 | <10 | - |

| 3 | SKP | MeOH | 50 | 12 | <10 | - |

| 4 | SKP | THF | 50 | 12 | NR | - |

| 5 | SKP | Dioxane | 50 | 12 | NR | - |

| 6 | SKP | DCM | 50 | 12 | 98 | 92 |

| 7 | SKP | DCM | 30 | 12 | 98 | 92 |

| 8 | SKP | DCM | 30 | 24 | >99 | 92 |

| 9 | SKP | DCM | 10 | 24 | 56 | 92 |

The data clearly indicates that the choice of solvent is critical, with DCM providing significantly higher conversion compared to other solvents like toluene, DCE, MeOH, THF, and dioxane under the initial screening conditions. semanticscholar.org Furthermore, the optimization of hydrogen pressure reveals that a pressure of 30 atm is sufficient to achieve high conversion and enantioselectivity, and extending the reaction time to 24 hours can drive the reaction to completion. semanticscholar.org

These findings underscore the importance of a multi-parameter optimization approach to achieve the desired yield and selectivity in the synthesis of complex chiral molecules like this compound. The general principles derived from these studies on related 2-aryl morpholines provide a strong foundation for developing a robust and efficient synthesis for this specific target compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a range of electronic properties can be predicted.

A hypothetical data table of predicted electronic properties for this compound using DFT is presented below. Please note, these values are illustrative and not based on actual research data.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. The HOMO is the region from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, FMO analysis would map the locations of the HOMO and LUMO across the molecular structure, identifying the most probable sites for electrophilic and nucleophilic attack.

A hypothetical FMO data table for the compound is shown below.

| Orbital | Energy | Unit |

| HOMO | Value | eV |

| LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. This method is instrumental in drug discovery and design for predicting how a potential drug molecule might interact with its biological target.

If a biological target for this compound were identified, molecular docking simulations would be used to predict how the molecule fits into the active site of the protein. The simulation would explore various possible orientations and conformations of the ligand within the binding pocket, generating a set of potential binding modes. These modes would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Molecular docking programs use scoring functions to estimate the binding affinity for each predicted binding mode. This binding score is an approximation of the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction. These scores allow for the ranking of different potential ligands and the prediction of their relative potencies. The interaction energies of specific contacts (e.g., the strength of a particular hydrogen bond) can also be calculated to understand the key drivers of the binding event.

A hypothetical data table summarizing the results of a molecular docking study is provided below.

| Protein Target | Predicted Binding Affinity (Score) | Key Interacting Residues |

| Hypothetical Protein | Value | e.g., Tyr123, Phe234, Ser156 |

This information is invaluable for optimizing the structure of a lead compound to improve its binding to the target protein, a central activity in rational drug design.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

No publicly available data exists to populate a detailed SAR table for this compound.

Identification of Key Structural Features for Biological Activity

Without experimental data and associated computational studies, the key structural features of this compound essential for its biological activity cannot be definitively identified. General principles of medicinal chemistry would suggest that the following features likely play a significant role:

The (2R) stereochemistry: The specific spatial arrangement of the substituents on the morpholine (B109124) ring is likely crucial for optimal interaction with its biological target.

The morpholine ring: This core structure acts as a scaffold, holding the phenyl and benzyl (B1604629) substituents in a defined spatial orientation. The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

However, without specific research, these points remain speculative.

Computational Mutagenesis and Ligand Efficiency Analysis

The execution of computational mutagenesis and ligand efficiency analysis is contingent on knowing the specific biological target of this compound. As this information is not available in the public scientific literature, no such studies could be found.

Biological Target Identification and in Vitro Interaction Mechanisms

Elucidation of Specific Molecular Targets and Pathways

The morpholine (B109124) ring is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity, and is present in several approved drugs like the NK-1 antagonist Aprepitant (B1667566). mdpi.come3s-conferences.org The structure of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, featuring a benzyl (B1604629) group on the nitrogen and a fluorophenyl group at the 2-position, suggests several potential areas of interaction.

The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in medicinal chemistry for conditions like chemotherapy-induced emesis, depression, and inflammation. nih.govresearchgate.netnih.govpsu.edu The development of non-peptide NK-1 receptor antagonists has been a significant area of research, with many successful compounds featuring a piperidine (B6355638) or morpholine core. researchgate.netwikipedia.org These heterocyclic rings are thought to be crucial for interacting with the receptor. wikipedia.org

NK-1 receptor antagonists function by competitively binding to the receptor, thereby blocking the physiological effects of Substance P. nih.gov Given that compounds with a 2-phenylpiperidine (B1215205) or morpholine scaffold have shown potent NK-1 antagonist activity, it is plausible that this compound could act as an antagonist at this receptor. wikipedia.org The specific stereochemistry and substitutions, such as the 4-fluorophenyl group, would be critical in determining the binding affinity and selectivity for the NK-1 receptor over other tachykinin receptors like NK-2 and NK-3. researchgate.net

The structural motifs of this compound suggest its potential as an inhibitor of several enzyme families.

α-Glucosidase: This enzyme, located in the small intestine, is a key target for managing type 2 diabetes by delaying carbohydrate digestion. mdpi.comnih.gov The morpholine moiety has been identified as a beneficial feature for α-glucosidase inhibition. nih.gov Studies on various morpholine-containing benzimidazole (B57391) and β-carboline derivatives have demonstrated significant inhibitory activity, attributed to the ability of the morpholine structure to form hydrogen bonds and π-π interactions within the enzyme's active site. mdpi.comnih.gov For instance, certain N-methylmorpholine-substituted benzimidazolium salts have shown greater α-glucosidase inhibition than the standard drug, acarbose. mdpi.com

Kinases: Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in diseases like cancer. The morpholine ring is a component of several kinase inhibitors, valued for its ability to enhance potency through molecular interactions with the target protein. e3s-conferences.org Research on morpholine-substituted tetrahydroquinolines has identified potent inhibitors of the mTOR kinase, a key regulator of cell growth. mdpi.com Similarly, 4-anilinoquinazoline (B1210976) derivatives have been developed as potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against one or more kinases.

Cyclooxygenase (COX): COX enzymes are responsible for producing prostaglandins, which are mediators of inflammation. researchgate.net While numerous compounds have been developed as COX inhibitors, including selective COX-2 inhibitors, there is no direct evidence in the reviewed literature to suggest that the 4-benzyl-2-phenylmorpholine scaffold is a primary framework for COX inhibition. researchgate.netnih.govnih.gov Research in this area has focused more on structures like quinolines and chalcones. researchgate.netnih.gov

Carbonic Anhydrase (CA): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Recent studies have shown that novel morpholine-acetamide derivatives can act as significant inhibitors of carbonic anhydrase IX (CA-IX), an isoform associated with tumors. nih.gov The inhibitory activity of some of these morpholine derivatives was comparable to the standard inhibitor, acetazolamide. nih.gov

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-Methylmorpholine-Substituted Benzimidazolium Salts | α-Glucosidase | 15 µM - 26 µM | mdpi.com |

| Indolo[1,2-b]isoquinoline Derivatives | α-Glucosidase | 3.44 µM - 41.24 µM | nih.gov |

| Morpholine-Acetamide Derivatives | Carbonic Anhydrase (CA-IX) | 8.12 µM - 11.13 µM | nih.gov |

| Morpholine-Substituted Tetrahydroquinolines (e.g., Compound 10e) | mTOR Kinase | Potent Activity (Specific IC50 not detailed in abstract) | mdpi.com |

Beyond the aforementioned targets, the structure of this compound may allow it to interact with other receptors. For example, certain complex molecules containing a morpholine ring have been investigated as allosteric modulators of dopamine (B1211576) receptors. nih.govmdpi.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to fine-tune receptor activity. mdpi.com

Mechanistic Characterization of Target Binding

Understanding how a compound binds to its target is fundamental for drug design and optimization. This involves analyzing the forces that govern the interaction and identifying the specific contact points between the ligand and the protein.

While specific kinetic and thermodynamic data for this compound are unavailable, studies on related inhibitors provide insight into potential mechanisms. For example, kinetic studies of a 2-(4-fluorophenyl)-quinazolin-4(3H)-one, which shares the fluorophenyl moiety, identified it as a reversible, mixed-type inhibitor of the enzyme tyrosinase, with defined inhibition constants (K_i and K_is). nih.govresearchgate.net Similarly, kinetic analyses of indolo[1,2-b]isoquinoline derivatives against α-glucosidase revealed a reversible, mixed-type inhibition mechanism. nih.gov

Computational molecular docking is a powerful tool used to predict the binding affinity and orientation of a ligand within a protein's active site. nih.govresearchgate.netresearchgate.net For morpholine-substituted kinase inhibitors, docking studies have shown that the morpholine oxygen can form crucial hydrogen bonds with key amino acid residues (like VAL2240 in mTOR), while the aromatic rings engage in hydrophobic interactions, stabilizing the complex. mdpi.com A similar approach for this compound would likely show the morpholine oxygen acting as a hydrogen bond acceptor and the benzyl and fluorophenyl groups occupying hydrophobic pockets within a target's binding site.

| Compound Class | Target Enzyme | Inhibition Type | Inhibition Constants | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase | Reversible Mixed-Type | K_i = 703.2 µM, K_is = 222.1 µM | nih.govresearchgate.net |

| Indolo[1,2-b]isoquinoline Derivatives | α-Glucosidase | Reversible Mixed-Type | Not specified | nih.gov |

Allosteric modulators represent an innovative therapeutic strategy by fine-tuning the response of a receptor to its natural ligand. nih.govrsc.org They can be positive (PAMs), enhancing the endogenous ligand's effect, or negative (NAMs). nih.gov This mechanism offers advantages in safety and selectivity. mdpi.com While the primary mode of action for many morpholine derivatives is direct competitive inhibition at the active site, the potential for allosteric modulation, as seen in dopamine receptor modulators, cannot be ruled out without specific investigation. nih.gov

Molecular docking studies on a variety of related heterocyclic compounds consistently highlight the importance of specific interactions. For kinase inhibitors, hydrogen bonds with the "hinge region" of the ATP-binding site are often critical for potent inhibition. nih.gov In the case of α-glucosidase inhibitors, interactions with catalytic residues such as aspartic acid are key. mdpi.com For this compound, it is inferred that the nitrogen of the morpholine ring could be protonated and form an ionic bond, the oxygen could accept hydrogen bonds, and the aromatic rings would engage in hydrophobic and π-stacking interactions within the target's binding pocket. The fluorine atom on the phenyl ring could also participate in specific interactions, such as forming halogen bonds or altering the electronic properties of the ring to enhance binding.

Preclinical In Vitro Pharmacological Profiling for Mechanism of Action

Detailed pharmacological data from in vitro studies are crucial for understanding a compound's potential therapeutic effects and its mechanism of action at the molecular level. For this compound, the following standard assays would be necessary to build a complete profile.

Receptor binding assays are fundamental in determining which physiological receptors a compound interacts with and the strength of that interaction, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay. Despite extensive searches of scientific literature and databases, no specific receptor binding affinity data for this compound has been reported. Therefore, its primary molecular targets and off-target interactions at the receptor level remain uncharacterized in the public domain.

Enzyme inhibition assays are performed to measure a compound's ability to inhibit the activity of a specific enzyme. The potency of this inhibition is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Investigations into the public record, including peer-reviewed journals and patent literature, yielded no specific IC50 values for this compound against any enzymes. Consequently, its potential as an enzyme inhibitor is not documented.

Cellular assays provide critical insights into how a compound affects cell function, confirming that it can engage its target within a biological system and modulate downstream signaling pathways. Such assays could include measurements of second messengers, reporter gene activation, or protein phosphorylation. A thorough search for studies involving this compound in cellular models has not returned any specific data on its ability to engage cellular targets or modulate specific biological pathways.

Morpholine Scaffold Utilization and Derivatization in Chemical Biology

Strategic Chemical Modifications of the Morpholine (B109124) Core

The modification of the morpholine core is a cornerstone of structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic profiles. e3s-conferences.orgnih.gov The core's conformational flexibility and multiple points for substitution make it an ideal template for chemical exploration. acs.orge3s-conferences.org

The biological activity of morpholine-based compounds is highly dependent on the substitution pattern on the heterocyclic ring. The specific placement of substituents can enforce conformational rigidity, which is a valuable tool in drug development. acs.org For instance, the compound at the center of this discussion, (2R)-4-benzyl-2-(4-fluorophenyl)morpholine, features substitution at the C-2 and N-4 positions.

Research into related structures has demonstrated the critical role of these substitution patterns. Studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives found that both stereochemistry and the substitution on the aryl rings directly influence biological activity. nih.gov Similarly, the design of cis-2,6-disubstituted N-arylsulfonyl morpholines as γ-secretase inhibitors underscores the importance of defined spatial arrangements of substituents for achieving desired therapeutic effects. nih.gov The exploration of 2- and 3-substituted morpholine congeners further highlights the strategy of using substitution to introduce conformational constraints and modulate ligand properties. acs.org

The introduction of varied functional groups onto the morpholine scaffold is a primary strategy for exploring the chemical space and optimizing molecular interactions with biological targets. enamine.nete3s-conferences.org The N-benzyl and 2-(4-fluorophenyl) groups in this compound are prime examples of this approach.

The N-benzyl group: The nitrogen atom of the morpholine ring is a common site for modification. Attaching groups like the benzyl (B1604629) moiety can influence properties such as lipophilicity and binding interactions.

The C-2 aryl group: The substitution at the C-2 position with a 4-fluorophenyl group is particularly significant. SAR studies on other morpholine derivatives have revealed that the presence of an aromatic ring substituted with a halogen, such as fluorine, can lead to a notable increase in biological activity. e3s-conferences.org This is a widely used tactic in medicinal chemistry to enhance binding affinity and modulate electronic properties.

The combination of these groups illustrates a deliberate design choice to probe specific interactions within a biological target. The creation of hybrid molecules, such as pyrimidine-morpholine conjugates, represents a more complex application of this principle, where entire pharmacophores are introduced to achieve novel or enhanced activities. frontiersin.org

Rational Design and Synthesis of Analogues and Homologues

The rational design of analogues based on a lead scaffold like morpholine is a key process in medicinal chemistry. nih.govnih.gov This involves the systematic synthesis of related compounds to build a comprehensive understanding of how structural changes affect biological function. e3s-conferences.orgnih.gov

The synthesis of analogues of this compound involves modifying its core components. Based on established synthetic strategies, several classes of related compounds have been developed to probe SAR. e3s-conferences.orgnih.gov An enantioselective synthesis was key in preparing a series of (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, allowing for a detailed investigation of stereochemistry on activity. nih.gov Other examples include the synthesis of various N-substituted and C-substituted morpholines to evaluate their potential in different therapeutic areas. frontiersin.orgenamine.netnih.gov Precursors such as 4-Benzyl-2-(chloromethyl)morpholine serve as versatile building blocks for accessing a wide range of these analogues. synquestlabs.combldpharm.com

The table below illustrates examples of such synthetic diversification.

| Base Scaffold Modification | Example Derivative Class | Synthetic Goal | Reference |

| Stereochemistry & Aryl Substitution | (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholines | Investigate monoamine reuptake inhibition | nih.gov |

| Ring Substitution Pattern | cis-2,6-disubstituted N-arylsulfonyl morpholines | Develop γ-secretase inhibitors | nih.gov |

| Hybridization with other Pharmacophores | Pyrimidine-morpholine hybrids | Identify novel cytotoxic agents | frontiersin.org |

| Functionalization of Side Chains | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Inhibit USP1/UAF1 deubiquitinase | nih.gov |

This table is for illustrative purposes and shows general strategies for creating related compounds.

Comprehensive SAR studies are essential to translate novel chemical matter into optimized leads. e3s-conferences.org For morpholine derivatives, these studies have established clear links between specific structural features and biological outcomes. nih.govnih.gov

A pivotal finding is that both the stereochemistry at chiral centers and the nature of aryl ring substitutions are critical determinants of activity and selectivity. nih.gov In a study of morpholine-based monoamine reuptake inhibitors, it was found that these two factors could be tuned to produce selective serotonin (B10506) reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), or dual SNRIs from the same chemical class. nih.gov

Furthermore, investigations into novel pyrimidine-morpholine hybrids identified a compound, designated 2g, with potent cytotoxic activity against SW480 and MCF-7 cancer cell lines. frontiersin.org This activity was directly correlated with its specific substitution pattern, confirming the value of systematic structural modification. frontiersin.org The general observation that halogen substitution on an attached aromatic ring can enhance potency further contextualizes the inclusion of the 4-fluorophenyl group in the target compound. e3s-conferences.org

The Morpholine Ring as a Versatile Chiral Building Block

The morpholine ring is not only a pharmacophore but also a valuable chiral building block in asymmetric synthesis. lifechemicals.comresearchgate.net The ability to produce enantiomerically pure morpholine derivatives is crucial, as stereochemistry often dictates biological activity. nih.gov

The synthesis of chiral morpholines can be achieved through various stereoselective methods. nih.govorganic-chemistry.org One common approach involves using starting materials from the natural "chiral pool," such as amino acids, which are inherently enantiopure. researchgate.net For example, the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives utilized an enzyme-catalyzed resolution as the key step to obtain single enantiomers. nih.gov Other advanced strategies include the SN2-type ring opening of activated aziridines with haloalcohols to yield nonracemic morpholines with high regio- and stereoselectivity. nih.gov The use of chiral auxiliaries and catalysts in reactions to construct the morpholine ring is another powerful technique for controlling stereochemistry. lifechemicals.comorganic-chemistry.org These methods enable the creation of specific stereoisomers, such as this compound, allowing for the precise evaluation of their biological properties.

Application in Multi-Step Stereoselective Organic Synthesis

The chiral morpholine scaffold, specifically the this compound core, is a valuable building block in multi-step stereoselective organic synthesis. Its rigid, conformationally defined structure and the presence of multiple stereocenters make it an important intermediate for creating complex molecules with high stereochemical purity. A notable application of a closely related analogue is in the synthesis of the antiemetic drug, aprepitant (B1667566). While not the exact compound, the synthesis of the key intermediate, (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, provides a clear illustration of the synthetic utility of this structural motif. researchgate.net

The synthesis of this key intermediate is a multi-step process that relies on a critical resolution step to establish the required stereochemistry. The process highlights the strategic use of chiral resolving agents to separate diastereomeric salts, a common and effective method for obtaining enantiomerically pure compounds. researchgate.net

Key Synthetic Steps for a Closely Related Aprepitant Intermediate:

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | N-Benzylation | Glycinamide, Benzyl Halide | N-benzylglycinamide (racemic) |

| 2 | Diastereomeric Salt Resolution | (+)-di-p-toluoyltartaric acid (DPTTA) | Separation of (S)-(+)-9 enantiomer |

| 3 | Alkylation | (S)-(+)-9, 2-bromoethanol | (S)-(+)-10 |

| 4 | Stereocontrolled Cyclization | Base-mediated intramolecular cyclization | (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one with >98% enantiopurity researchgate.net |

This synthetic route demonstrates how the 4-benzyl-2-(4-fluorophenyl)morpholine (B8327403) core can be constructed with high stereocontrol, making it an attractive intermediate for the synthesis of complex molecular targets. The benzyl group on the nitrogen not only directs the stereochemistry during synthesis but can also serve as a protecting group that can be removed or modified in later synthetic steps. The presence of the fluorophenyl group at the 2-position is also a key feature for the biological activity of the final molecule.

Integration into Complex Biologically Active Molecules

The this compound scaffold is a core structural component of sophisticated, biologically active molecules, particularly in the realm of neurokinin-1 (NK1) receptor antagonists. The most prominent example of a molecule containing a very similar core structure is aprepitant, a drug used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. mdpi.com

Structural Components of Aprepitant and their Inferred Roles:

| Structural Component | Role in Biological Activity |

| (2R,3S)-2-(4-fluorophenyl)morpholine core | Provides the rigid scaffold necessary to correctly orient the pharmacophoric elements. The stereochemistry is critical for high-affinity binding. mdpi.com |

| 4-Benzyl group (or analogue) | While aprepitant itself has a more complex substituent at the nitrogen, the benzyl group in the parent scaffold acts as a key synthetic handle and can influence the overall lipophilicity and metabolic stability of the molecule. nih.govresearchgate.net |

| p-Fluorophenyl group at C2 | One of the key aromatic systems that interacts with the NK1 receptor. The fluorine substituent can enhance binding affinity and modulate pharmacokinetic properties. mdpi.com |

| 3,5-bis(trifluoromethyl)phenyl group | The second critical aromatic moiety, which is known to be essential for potent NK1 receptor antagonism. mdpi.comnih.gov |

Intellectual Property and Innovations in Chemical Synthesis

Overview of Patent Landscape Relevant to (2R)-4-benzyl-2-(4-fluorophenyl)morpholine

Analysis of Patented Synthetic Processes and Intermediates

The synthesis of this compound is a multi-step process that has been the subject of significant process development to improve efficiency and scalability. An early and notable patented approach involves the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, a key precursor. google.com This process begins with the reaction of 4-fluorobenzaldehyde (B137897) with sodium metabisulfite (B1197395) and sodium cyanide, followed by a reaction with N-benzylethanolamine. google.com The resulting α-amino nitrile is then cyclized to form the oxazinone intermediate. google.com

A pivotal and frequently patented step in the synthesis of the final morpholine (B109124) is the reaction of a chiral morpholinone derivative with a Grignard reagent. Specifically, a compound such as (2R, 2-alpha-R)-4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy-1,4-oxazin-3-one is reacted with a 4-fluorophenyl Grignard reagent. google.com This reaction introduces the 4-fluorophenyl group at the C2 position of the morpholine ring. The choice of solvent for this reaction is critical, with tetrahydrofuran (B95107) (THF) or mixtures of toluene (B28343) and THF being preferred. google.com

Following the Grignard reaction, a hydrogenation step is typically employed to yield the final this compound. Palladium on carbon is a commonly cited catalyst for this transformation. google.com

The following table summarizes key intermediates in the patented synthetic routes:

| Intermediate Compound | Role in Synthesis |

| N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Precursor to the morpholine ring system |

| (2R, 2-alpha-R)-4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy-1,4-oxazin-3-one | Chiral precursor for Grignard reaction |

| 4-fluorophenylmagnesium bromide | Grignard reagent to introduce the 4-fluorophenyl group |

| 2-[N-Benzyl-(2-hydroxyethyl)]-amino-4'-fluorophenyl-acetonitrile | Intermediate in the formation of the oxazinone |

Innovations in Chiral Resolution and Asymmetric Synthesis as Documented in Patents

The stereochemistry of this compound is critical for its function as a pharmaceutical intermediate. Patents in this area have focused on establishing the desired (2R) configuration through either chiral resolution of a racemic mixture or by asymmetric synthesis.

One patented strategy involves the resolution of a key intermediate, N-benzylglycinamide, using a chiral resolving agent such as (+)-di-p-toluoyltartaric acid (DPTTA). researchgate.net This allows for the isolation of the desired (S)-enantiomer, which can then be further reacted to form the chiral morpholinone precursor. researchgate.net

Asymmetric hydrogenation is another powerful technique that has been developed for the synthesis of chiral morpholines. nih.gov While not always specific to this exact molecule in the broader literature, the principles of using chiral phosphine (B1218219) ligands with rhodium or other transition metal catalysts to achieve high enantioselectivity are a key area of innovation applicable to the synthesis of this compound.

Advancements in Industrial Production and Process Chemistry

The transition from a laboratory-scale synthesis to a robust and economical industrial process is a significant challenge in pharmaceutical manufacturing. For this compound, research and development have focused on creating scalable and efficient methodologies.

Development of Scalable and Robust Synthetic Methodologies

A key aspect of scalable synthesis is the use of readily available and cost-effective starting materials. The patented synthesis starting from 4-fluorobenzaldehyde and N-benzylethanolamine is an example of a process designed for large-scale production. google.com The reaction conditions for each step have been optimized to be suitable for large reaction vessels. For instance, the cyclization of 2-[N-Benzyl-(2-hydroxyethyl)]-amino-4'-fluorophenyl-acetonitrile is carried out in a suitable solvent such as isopropyl acetate, and the product can be taken directly to the next step without isolation, which is a common strategy in industrial processes to improve efficiency. google.com

The Grignard reaction, a critical step, has also been optimized for scale. The temperature of this reaction is carefully controlled, typically between -70°C and +70°C, with a more preferred range of 20-25°C for large-scale operations. google.com The work-up procedure following the Grignard reaction is also designed to be scalable, often involving quenching with an alcohol like methanol (B129727) at controlled temperatures. google.com

The following table highlights key parameters for the scalable synthesis:

| Process Step | Key Parameters for Scalability |

| Oxazinone Formation | Use of readily available starting materials; direct use of intermediate solutions. |

| Grignard Reaction | Controlled temperature; use of suitable industrial solvents like THF and toluene. |

| Hydrogenation | Use of robust catalysts like Palladium on Carbon; optimization of reaction time and temperature. |

Strategies for Achieving High Purity and Yield in Large-Scale Production

In pharmaceutical manufacturing, achieving high purity and yield is paramount. For the synthesis of this compound, several strategies are employed.

The use of crystallization-induced asymmetric transformation is a prime example of a strategy that significantly boosts yield by converting the unwanted enantiomer into the desired one. researchgate.net Careful control of crystallization conditions, including solvent and temperature, is crucial for obtaining high enantiomeric purity.

Purification of intermediates and the final product is another critical aspect. The patented processes often include specific washing steps to remove impurities. For example, after the formation of the oxazinone intermediate, the organic layer is typically washed with water and brine to remove inorganic salts and other water-soluble impurities. google.com High-performance liquid chromatography (HPLC) is often used as an analytical tool to monitor the purity of the intermediates and the final product throughout the process.

Q & A

Basic: What are the established synthetic routes for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine?

Methodological Answer:

The compound is typically synthesized via stereoselective methods. A common approach involves:

- Step 1 : Formation of the morpholine ring through cyclization of a precursor such as (2R)-3,4-dihydro-2H-1-benzopyran-2-yl derivatives.

- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.

- Step 3 : Benzylation at the 4-position using benzyl halides under basic conditions.

Critical parameters include the use of chiral catalysts to maintain the (2R) configuration and reaction temperature control to minimize racemization .

Advanced: How can enantiomeric purity be confirmed for this compound?

Methodological Answer:

Enantiomeric purity is validated using:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention time comparison against racemic mixtures confirms enantiomeric excess (e.e. > 99%) .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting of proton signals for (2R) vs. (2S) configurations .

- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- 1H/13C NMR : Key signals include δ ~3.5–4.2 ppm (morpholine ring protons) and aromatic protons (δ ~6.8–7.4 ppm) for the 4-fluorophenyl and benzyl groups .

- IR Spectroscopy : Stretching vibrations at ~1110 cm⁻¹ (C-O-C morpholine) and ~1220 cm⁻¹ (C-F) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₇FNO: 282.1294) .

Advanced: How to resolve contradictions in synthetic yields during hydrogenation steps?

Methodological Answer:

Low yields during hydrogenation (e.g., deprotection of benzyl groups) may arise from:

- Catalyst Poisoning : Trace impurities in starting materials can deactivate Pd/C. Pre-purification via silica gel filtration is recommended .

- Incomplete Reaction : Optimize hydrogen pressure (1–3 atm) and reaction time (1–4 hrs). Monitor via TLC (Rf ~0.5 in EtOAc/hexane) .

- Byproduct Formation : Use scavengers like activated charcoal or molecular sieves to adsorb side products .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

- Short-Term Stability : Stable at 25°C for 30 days in inert atmospheres (N₂/Ar).

- Long-Term Stability : Store at –20°C in amber vials; degradation < 2% over 12 months .

- Light Sensitivity : UV/Vis analysis shows decomposition (>5%) after 72 hrs under direct light; use light-resistant containers .

Advanced: How to analyze and quantify trace impurities in bulk samples?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at 254 nm; LOD ≤ 0.05% .

- Forced Degradation Studies : Expose to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products (e.g., de-fluorinated byproducts) .

- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) quantify impurities without reference standards .

Advanced: What strategies mitigate racemization during functional group modifications?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations or alkylations at –10°C to slow configurational inversion .

- Steric Hindrance : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to shield the chiral center .

- In Situ Monitoring : Circular Dichroism (CD) spectroscopy tracks optical activity changes during reactions .

Basic: How to validate synthetic intermediates using regulatory guidelines?

Methodological Answer:

Follow ICH Q7 and USP 〈1046〉 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.